molecular formula C11H16N2O2 B8166834 Methyl 5-amino-4-(ethylamino)-2-methylbenzoate

Methyl 5-amino-4-(ethylamino)-2-methylbenzoate

Cat. No.: B8166834
M. Wt: 208.26 g/mol
InChI Key: FFPYPEGNNIMTTL-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-(ethylamino)-2-methylbenzoate is a substituted benzoate ester characterized by a benzene ring with three distinct functional groups: a methyl ester at position 1, a methyl group at position 2, and amino/ethylamino substituents at positions 4 and 4.

Properties

IUPAC Name

methyl 5-amino-4-(ethylamino)-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-13-10-5-7(2)8(6-9(10)12)11(14)15-3/h5-6,13H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPYPEGNNIMTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C(=C1)C)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-4-(ethylamino)-2-methylbenzoate typically involves the following steps:

    Nitration: The starting material, methyl 2-methylbenzoate, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Ethylation: The amino group is further reacted with ethylamine to introduce the ethylamino group, forming the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino groups are oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are commonly used.

    Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

Methyl 5-amino-4-(ethylamino)-2-methylbenzoate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amino and ethylamino groups.

    Industry: Used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-(ethylamino)-2-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino and ethylamino groups can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The compound may also participate in metabolic pathways, undergoing transformations that lead to the formation of active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-amino-4-(ethylamino)-2-methylbenzoate with key analogs, focusing on substituent effects, reactivity, and applications.

Table 1: Substituent Comparison of Benzoate Derivatives

Compound Name Substituents (Positions) Key Properties/Applications References
This compound 2-Me, 4-EtNH, 5-NH₂ High nucleophilicity; potential agrochemical intermediate Inferred
Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate 2-OH, 4-OH, 5-propanamido Hydrogen-bond donor; derivatized for biological studies
Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate 4-AcNH, 5-Cl, 2-OMe Chloro group enhances electrophilicity; pharmaceutical intermediate
Methyl 2-methylbenzoate (M2MB) 2-Me Simple ester; used in substitution studies
Benzyl benzoate (BB) Benzyl ester Hydrophobic; solvent/carrier in formulations

Key Comparative Insights

Electronic Effects: The amino and ethylamino groups in the target compound are strong electron donors, increasing ring electron density compared to electron-withdrawing groups (e.g., Cl in , NO₂ in ). This enhances reactivity in electrophilic aromatic substitution but may reduce stability under oxidative conditions. Methoxy (OMe) and chloro (Cl) substituents (e.g., ) introduce steric hindrance and electronic withdrawal, altering reaction pathways in synthetic routes.

Solubility and Hydrogen Bonding: Hydroxy groups (e.g., in ) improve water solubility via hydrogen bonding, whereas methyl/ethylamino groups (target compound) balance lipophilicity and solubility. The methyl ester in all analogs ensures moderate solubility in organic solvents, critical for industrial applications.

Biological and Industrial Relevance: Chloro-substituted analogs (e.g., ) are intermediates in herbicide synthesis (e.g., triflusulfuron methyl ester ), leveraging halogenated aromatic systems for bioactivity.

Table 2: Reactivity and Stability Comparison

Property This compound Methyl 2,4-dihydroxy-5-propanamidobenzoate Methyl 4-AcNH-5-Cl-2-OMe benzoate
Electron Density (Ring) High (NH₂, EtNH) Moderate (OH, propanamido) Low (Cl, OMe)
Stability in Acid Moderate (amine protonation) Low (OH deprotonation) High (stable ester)
Reactivity in EAS* High (directing to meta/para) Moderate (ortho/para) Low (deactivated ring)
*Electrophilic Aromatic Substitution

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